

formulation of flame retardant coatings with 4-(1-Methylethyl)phenyl diphenyl phosphate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1-Methylethyl)phenyl diphenyl phosphate

Cat. No.: B1615071

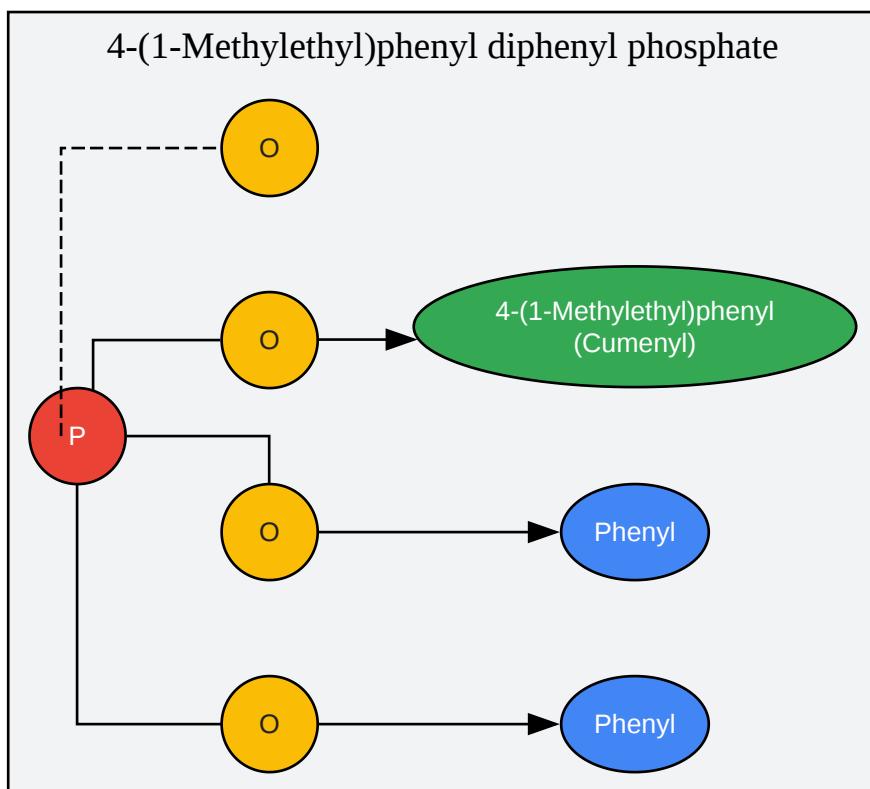
[Get Quote](#)

An Application Guide to the Formulation of Advanced Flame Retardant Coatings Utilizing **4-(1-Methylethyl)phenyl Diphenyl Phosphate**

Authored by: Gemini, Senior Application Scientist Abstract

This document provides a comprehensive technical guide for researchers and formulation scientists on the effective use of **4-(1-Methylethyl)phenyl diphenyl phosphate** as a primary flame retardant in high-performance coating systems. We will explore its mechanism of action, provide detailed formulation guidelines with an emphasis on synergistic intumescent systems, and present step-by-step protocols for coating preparation, application, and standardized performance evaluation. This guide is designed to bridge theoretical knowledge with practical application, enabling the development of next-generation fire-protective coatings.

Introduction to 4-(1-Methylethyl)phenyl Diphenyl Phosphate


4-(1-Methylethyl)phenyl diphenyl phosphate, also known as p-cumenyl diphenyl phosphate, is a halogen-free, aromatic phosphate ester that serves as a highly efficient additive flame retardant.^{[1][2][3]} Its chemical structure, featuring a central phosphate group bonded to phenyl and cumenyl moieties, imparts excellent thermal stability and compatibility with a wide range of

polymer resins.[4][5] Unlike many traditional flame retardants, it is a clear liquid with low volatility, which simplifies handling and processing during coating manufacturing.[5]

As a member of the organophosphorus flame retardant family, it is recognized for its dual-mode action, intervening in both the condensed (solid) and gas phases of the combustion cycle.[6][7] This multifaceted mechanism allows for the formulation of coatings that not only resist ignition but also control the spread of fire and reduce smoke evolution, critical performance metrics for materials used in construction, transportation, and electronics.[8][9]

Key Properties:

- CAS Number: 55864-04-5[10][11][12]
- Molecular Formula: C₂₁H₂₁O₄P[10][12]
- Molecular Weight: 368.37 g/mol [10][12]
- Appearance: Colorless to light yellow liquid[5]
- Key Advantage: Halogen-free composition, addressing environmental and health concerns associated with halogenated flame retardants.[9]

[Click to download full resolution via product page](#)

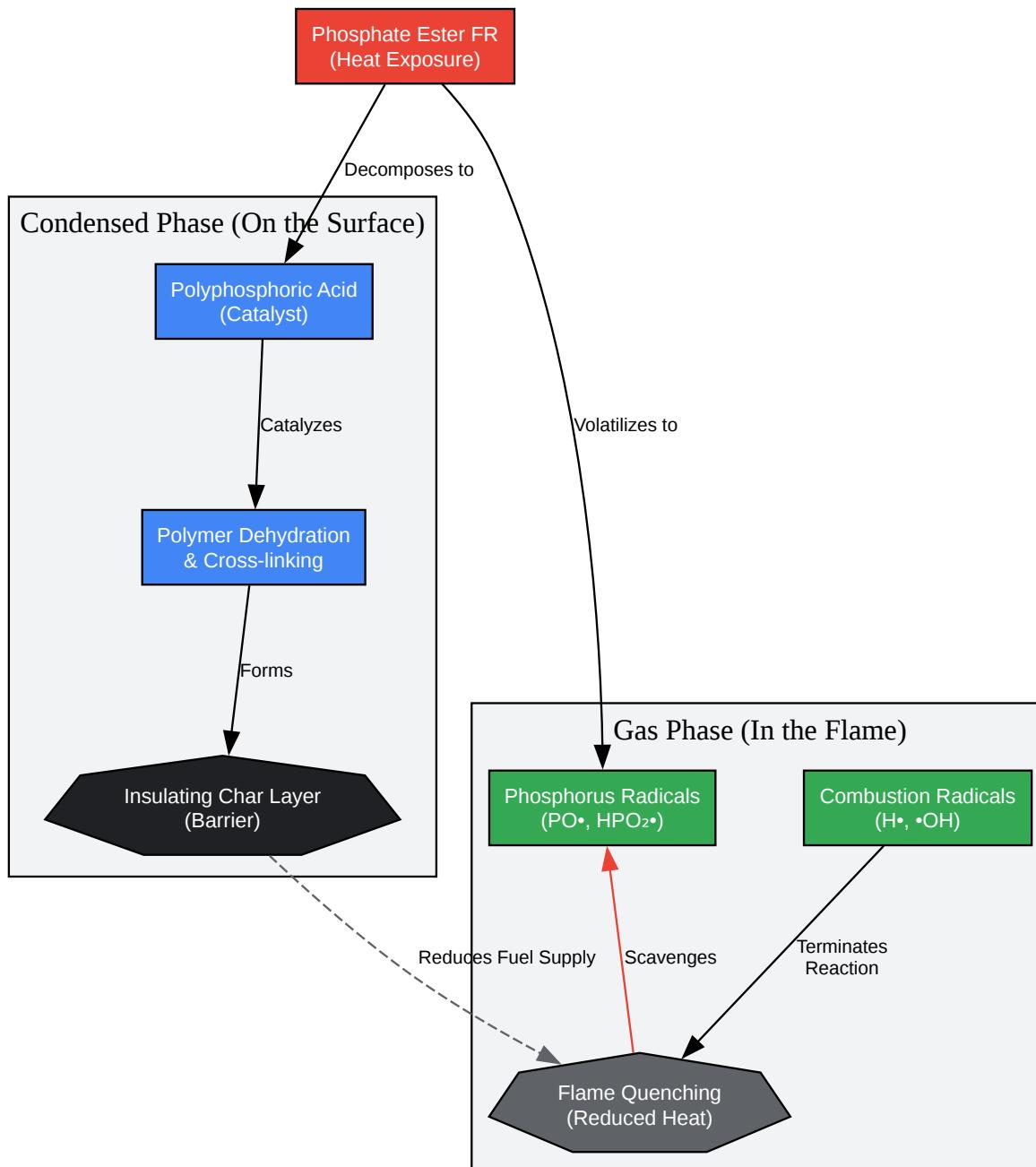
Caption: Chemical structure of **4-(1-Methylethyl)phenyl diphenyl phosphate**.

Scientific Principle: The Dual Mechanism of Flame Retardancy

The efficacy of **4-(1-Methylethyl)phenyl diphenyl phosphate** stems from its ability to disrupt the "fire triangle" (heat, fuel, oxygen) through two distinct mechanisms upon thermal decomposition.

Condensed-Phase Action: Intumescence Char Formation

The primary and most critical mechanism for phosphorus-based flame retardants in coatings is their action in the condensed phase.^{[6][13]} When exposed to the heat from a fire, the phosphate ester hydrolyzes to form phosphoric acid and polyphosphoric acid.^[7] This acidic species acts as a catalyst for the dehydration of the polymer binder in the coating.^[14]


This process abstracts water from the polymer backbone, promoting cross-linking and the formation of a stable, carbonaceous char layer.[\[9\]](#)[\[13\]](#) This char is an excellent thermal insulator, creating a physical barrier that:

- Shields the underlying substrate from heat, slowing its degradation.
- Limits the release of flammable volatile gases (the "fuel") from the polymer.[\[13\]](#)
- Restricts the flow of oxygen to the substrate surface.

When formulated with synergistic agents, this effect is amplified into a phenomenon known as intumescence, where the char layer swells dramatically to create a thick, foam-like barrier.[\[15\]](#)

Gas-Phase Action: Radical Quenching

Simultaneously, some phosphorus-containing compounds volatilize and enter the flame.[\[6\]](#) In the high-energy environment of the fire, they break down to produce phosphorus-containing radicals (such as $\text{PO}\cdot$ and $\text{HPO}_2\cdot$). These species are highly effective at scavenging the key radical propagators of combustion, specifically hydroxyl ($\cdot\text{OH}$) and hydrogen ($\text{H}\cdot$) radicals.[\[16\]](#) By terminating these chain reactions, the flame retardant actively "poisons" the fire, reducing its intensity and heat output.[\[6\]](#)[\[16\]](#)

[Click to download full resolution via product page](#)

Caption: Dual flame retardant mechanism of phosphate esters.

Formulation Guidelines for an Intumescent System

To maximize the performance of **4-(1-Methylethyl)phenyl diphenyl phosphate**, it should be formulated as part of a three-component intumescent system.[15] This approach creates powerful synergistic effects that lead to superior fire protection compared to using the phosphate ester alone.[17]

The three essential components are:

- Acid Source (Catalyst): **4-(1-Methylethyl)phenyl diphenyl phosphate**. Decomposes to form phosphoric acid.
- Carbon Source (Char Former): A polyol such as pentaerythritol (PER). Provides the carbon backbone to build the char. The coating's binder also contributes.
- Blowing Agent (Spumific): A nitrogen-rich compound like melamine (MEL). Decomposes to release non-flammable gases (e.g., ammonia, nitrogen), which causes the forming char to swell and expand.[15][18]

Component Selection and Ratios

- Binder: Epoxy and polyurethane resins are excellent choices due to their strong adhesion, chemical resistance, and inherent char-forming tendencies. Water-based acrylic emulsions are also suitable for applications where low VOCs are required.
- Loading Levels: The total intumescent package (Phosphate + PER + MEL) typically constitutes 20-40% of the total formulation weight. The ratio between the components is critical. A common starting point is a weight ratio of approximately 1:2:1 for (Phosphate : PER : MEL). This ratio must be optimized for the specific binder system used.

Example Formulations for Screening

The following table provides starting-point formulations for developing an epoxy-based intumescent coating. Researchers should use this as a basis for optimization.

Component	Function	Control (wt%)	Formulation A (wt%)	Formulation B (wt%)
Epoxy Resin (Bisphenol A)	Binder	60	45	40
Polyamide Curing Agent	Curing Agent	30	22.5	20
4-(1-Methylethyl)phenyl diphenyl phosphate	Acid Source	0	7.5	10
Pentaerythritol (PER)	Carbon Source	0	15	20
Melamine (MEL)	Blowing Agent	0	7.5	10
Titanium Dioxide (TiO ₂)	Pigment	8	1	0
Dispersing Agent	Additive	1	0.5	0
Xylene/MEK Blend	Solvent	1	1	0
Total		100	100	100

Rationale:

- Control: A non-flame retardant formulation to establish a performance baseline.
- Formulation A: A moderate loading of the intumescent package.
- Formulation B: A higher loading to evaluate the impact of concentration on fire resistance and physical properties.

Experimental Protocols

Protocol for Coating Preparation

Objective: To achieve a homogenous dispersion of all components.

Materials & Equipment:

- High-speed disperser with a Cowles blade
- Mixing vessel
- Laboratory scale
- Spatulas
- Formulation components as listed in the table above

Procedure:

- Binder & Solvent: Charge the mixing vessel with the epoxy resin and solvent (if used). Begin mixing at a low speed (e.g., 300 RPM).
- Pigment Dispersion: Add the titanium dioxide and dispersing agent. Increase the mixer speed to high (e.g., 1500-2000 RPM) for 15-20 minutes to ensure proper pigment deagglomeration and wetting.
- Intumescent Additives: Reduce the mixing speed to medium (e.g., 800 RPM). Slowly and sequentially add the **4-(1-Methylethyl)phenyl diphenyl phosphate**, pentaerythritol, and melamine. Causality Note: Adding the solids slowly prevents clumping and ensures each particle is properly incorporated into the resin matrix.
- Final Mix: Once all components are added, increase the speed back to high for another 10-15 minutes to achieve a final, uniform consistency.
- Let-down & Curing Agent: Reduce speed to low. Add the polyamide curing agent and mix for a final 5 minutes until homogenous. The coating is now ready for application. Be mindful of the pot life after adding the curing agent.

Protocol for Coating Application and Curing

Objective: To prepare standardized samples for testing.

Materials & Equipment:

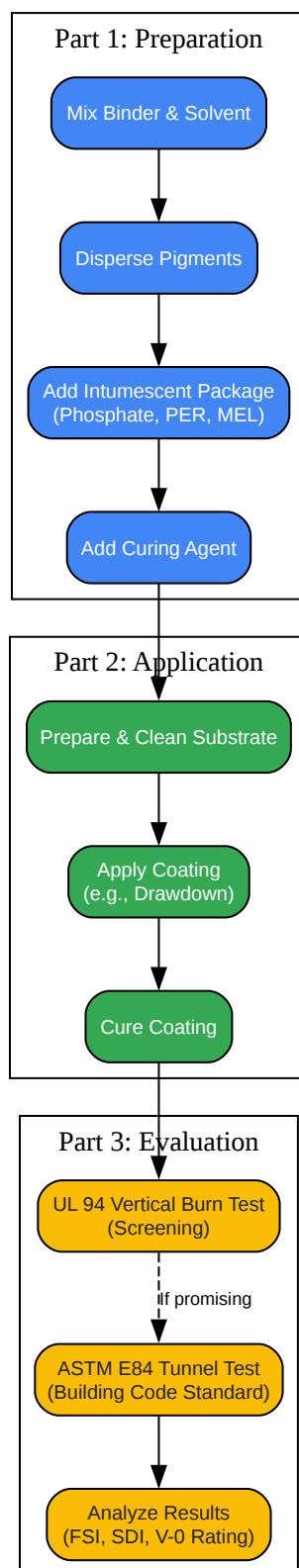
- Test substrates (e.g., 150x150x2 mm mild steel panels, fiber-cement board for ASTM E84)
- Abrasive paper and solvent (e.g., acetone) for cleaning
- Drawdown bar or spray application system
- Wet film thickness gauge
- Forced-air convection oven

Procedure:

- Substrate Preparation: Abrade the surface of the test panels with 120-grit sandpaper and degrease with acetone to ensure proper adhesion.
- Application: Apply the prepared coating to the substrate using a drawdown bar or spray system to achieve a consistent wet film thickness. Target a dry film thickness (DFT) of 500-1000 μm for intumescent coatings.
- Curing: Allow the coated panels to flash off at ambient temperature for 30 minutes. Subsequently, cure the panels in a forced-air oven according to the resin manufacturer's specifications (e.g., 7 days at 23°C and 50% relative humidity for a standard epoxy-polyamide system).

Protocol for Flame Retardancy Evaluation

Objective: To quantify the fire performance of the cured coatings according to industry standards.


A. UL 94 Vertical Burn Test (Screening Test) This test is a good preliminary indicator of performance.[\[19\]](#)

- Sample: A coated, non-combustible substrate (e.g., thin steel) is cut to 125 x 13 mm.
- Procedure: The sample is held vertically. A calibrated flame is applied to the bottom edge for 10 seconds and then removed.

- Observation: The afterflame time (t1) is recorded. The flame is immediately reapplied for another 10 seconds and removed. The second afterflame time (t2) and afterglow time (t3) are recorded.
- Classification:
 - V-0: No specimen has an afterflame time > 10s; total afterflame for 5 specimens < 50s; no flaming drips that ignite cotton.[9][19]
 - V-1: No specimen has an afterflame time > 30s; total afterflame for 5 specimens < 250s; no flaming drips that ignite cotton.
 - V-2: Same as V-1, but flaming drips that ignite cotton are allowed.

B. ASTM E84 Steiner Tunnel Test (Definitive Test for Building Materials) This is the standard test for surface burning characteristics of interior finishes.[20][21][22]

- Sample: A large sample (24 ft long x 24 in wide) is prepared by coating a standard substrate like fiber-cement board.[20]
- Procedure: The sample is installed on the ceiling of a 25-foot long tunnel furnace. It is exposed to a controlled flame at one end for 10 minutes.[20][22]
- Measurement: Two key parameters are measured:
 - Flame Spread Index (FSI): How far and how fast the flame travels across the material surface.
 - Smoke Developed Index (SDI): The amount of smoke the material generates as it burns. [23]
- Classification:
 - Class A: FSI 0-25; SDI 0-450. This is the highest level of fire resistance.[19][21]
 - Class B: FSI 26-75; SDI 0-450.
 - Class C: FSI 76-200; SDI 0-450.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for coating formulation and testing.

Summary and Outlook

4-(1-Methylethyl)phenyl diphenyl phosphate is a versatile and effective halogen-free flame retardant for coating applications. Its true potential is realized when used within a synergistic intumescence system, leveraging its role as an acid source to promote the formation of a robust, insulating char layer. By following the formulation principles and experimental protocols outlined in this guide, researchers can systematically develop and optimize high-performance fire-retardant coatings that meet stringent safety standards like ASTM E84 Class A. Future work should focus on optimizing component ratios for different binder systems and exploring novel synergistic additives to further enhance char stability and reduce smoke toxicity.

References

- A Complete Guide to Chemical RDP: Properties RDP, Applications RDP and Safety Guidelines RDP. (2025, December 10). Vertex AI Search.
- Flame Retardant RDP: An Effective Solution for Fire Safety. INNO SPECIALTY CHEMICALS.
- Fyrolflex® RDP: Non-Halogen Flame Retardant. ICL Industrial Products.
- **4-(1-Methylethyl)phenyl diphenyl phosphate**. TargetMol.
- Development of Multifunctional Flame-Retardant Gel Coatings for Automotive Applications. MDPI.
- **4-(1-Methylethyl)phenyl diphenyl phosphate** Formula. ECHEMI.
- What is the ASTM E 84 and UL 94?- standard. (2023, September 1). Standard.
- GC RDP. Greenchemicals.
- **4-(1-Methylethyl)phenyl diphenyl phosphate**. CeMines.
- **4-(1-Methylethyl)phenyl diphenyl phosphate** | Flame Retardant. MedChemExpress.
- ASTM E84: Standard Test Method for Surface Burning Characteristics of Building Materials. Intertek.
- How Does Fire Retardant Coating (Class A - ASTM E84) Work? Firefree Coatings.
- Mechanisms of action of phosphorus based flame retardants in acrylic polymers. (2025, August 10). Society of Chemical Industry.
- Intumescence coating and method of manufacture. Google Patents.
- Phosphorus-based and Intumescence Flame Retardants. ResearchGate.
- Intumescence coating and method of manufacture. Google Patents.
- ASTM E-84 Fire Rating: Your Questions Answered. (2021, March 29). Johns Manville.
- ASTM E84 - Surface Burning Characteristics. Capital Testing.
- Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester. (2024, December 18). ChemicalBook.

- Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester - Substance Details. US EPA.
- A Comprehensive Review on Intumescence Coatings: Formulation, Manufacturing Methods, Research Development, and Issues. MDPI.
- Fabrication of Intumescence Fire-Retardant Coating for Structural Applications. MATEC Web of Conferences.
- Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? NIH.
- Synthesis of a Novel Flame Retardant Containing Phosphorus, Nitrogen, and Silicon and Its Application in Epoxy Resin. NIH.
- The development and application of contemporary phosphorus flame retardants: a review. Royal Society of Chemistry.
- Flame Retardants, Phosphorus. ResearchGate.
- Flame Retardant Polyurethanes and their Applications for the Improvement in Properties of Conventional Castor Oil Based Polyurethane. (2014, December 6). Material Science Research India.
- Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. (2024, November 21). NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(1-Methylethyl)phenyl diphenyl phosphate_TargetMol [targetmol.com]
- 2. 4-(1-Methylethyl)phenyl diphenyl phosphate | CeMines [cemines.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. icl-industrialproducts.com [icl-industrialproducts.com]
- 5. greenchemicals.eu [greenchemicals.eu]
- 6. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 8. A Complete Guide to Chemical RDP: Properties RDP, Applications RDP and Safety Guidelines RDP [zhenruichemical.com]
- 9. innospk.com [innospk.com]
- 10. echemi.com [echemi.com]
- 11. Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester | 55864-04-5 [chemicalbook.com]
- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of a Novel Flame Retardant Containing Phosphorus, Nitrogen, and Silicon and Its Application in Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. matec-conferences.org [matec-conferences.org]
- 19. What is the ASTM E 84 and UL 94?- standard [standard-groups.com]
- 20. ASTM E84: Standard Test Method for Surface Burning Characteristics of Building Materials [intertek.com]
- 21. firefree.com [firefree.com]
- 22. ASTM E84 - Surface Burning Characteristics [capitaltesting.org]
- 23. ASTM E-84 Fire Rating: Your Questions Answered | Johns Manville [jm.com]
- To cite this document: BenchChem. [formulation of flame retardant coatings with 4-(1-Methylethyl)phenyl diphenyl phosphate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1615071#formulation-of-flame-retardant-coatings-with-4-1-methylethyl-phenyl-diphenyl-phosphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com